molecular formula C14H10ClNO4 B11115307 5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid

5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B11115307
M. Wt: 291.68 g/mol
InChI Key: DSPYIEZTQSDZHJ-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding diols. This inhibition leads to increased levels of EETs, which have various physiological effects, including vasodilation and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobenzamido)-2-hydroxybenzoic acid is unique due to the presence of both the chlorobenzamido and hydroxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10ClNO4/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-12(17)11(7-10)14(19)20/h1-7,17H,(H,16,18)(H,19,20)

InChI Key

DSPYIEZTQSDZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl

Origin of Product

United States

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